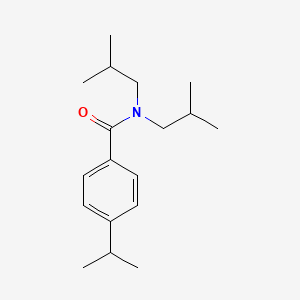
1-(2,4-dichlorobenzoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzoyl)azepane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the azepane family, which is a group of heterocyclic compounds containing a six-membered ring with a nitrogen atom.
作用機序
The mechanism of action of 1-(2,4-dichlorobenzoyl)azepane is not fully understood, but it is believed to exert its anticancer and neuroprotective effects through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, 1-(2,4-dichlorobenzoyl)azepane has been found to modulate the activity of dopamine receptors, which are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzoyl)azepane has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the formation of amyloid plaques in the brain. Additionally, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(2,4-dichlorobenzoyl)azepane in lab experiments is its potent anticancer and neuroprotective activity. This compound has been shown to be effective against a range of cancer cell lines and neurodegenerative disorders. Additionally, its synthesis method is relatively simple and can be carried out using readily available starting materials.
However, there are also some limitations associated with the use of 1-(2,4-dichlorobenzoyl)azepane in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, its toxicity and pharmacokinetic properties need to be thoroughly investigated before it can be considered for clinical use.
将来の方向性
There are several future directions for the research on 1-(2,4-dichlorobenzoyl)azepane. One potential direction is to investigate its activity against other types of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail and identify its molecular targets and pathways. Additionally, the development of more potent and selective analogs of 1-(2,4-dichlorobenzoyl)azepane could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(2,4-dichlorobenzoyl)azepane is a promising compound with significant potential in the fields of cancer research and neurodegenerative disease. Its synthesis method is relatively simple, and it has been found to exhibit potent anticancer and neuroprotective activity. Further research is needed to elucidate its mechanism of action and identify its molecular targets and pathways. With continued research, 1-(2,4-dichlorobenzoyl)azepane could lead to the development of new and effective therapies for cancer and neurodegenerative diseases.
合成法
The synthesis of 1-(2,4-dichlorobenzoyl)azepane involves the reaction of 2,4-dichlorobenzoyl chloride with azepane in the presence of a base such as triethylamine. This reaction results in the formation of the desired product with a yield of approximately 70%. The purity of the product can be improved through recrystallization using a suitable solvent.
科学的研究の応用
1-(2,4-dichlorobenzoyl)azepane has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
azepan-1-yl-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-5-6-11(12(15)9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRNOZJNAAMSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzoyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5854854.png)
![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B5854866.png)
![4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5854880.png)

![2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5854894.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)
![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)


![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)
